molecular formula C10H7ClO2S B14407239 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one CAS No. 85271-02-9

4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one

Cat. No.: B14407239
CAS No.: 85271-02-9
M. Wt: 226.68 g/mol
InChI Key: ROHVXTXFHHHQLR-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one typically involves the reaction of 4-chlorothiophenol with furan-2(5H)-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the furan ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Halogenated furans and other substituted derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to undergo reactions with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)sulfanyl]furan-2(5H)-one
  • 4-[(4-Methylphenyl)sulfanyl]furan-2(5H)-one
  • 4-[(4-Nitrophenyl)sulfanyl]furan-2(5H)-one

Uniqueness

4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

85271-02-9

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2H-furan-5-one

InChI

InChI=1S/C10H7ClO2S/c11-7-1-3-8(4-2-7)14-9-5-10(12)13-6-9/h1-5H,6H2

InChI Key

ROHVXTXFHHHQLR-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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